
2-Amino-5-fluorophenol
Overview
Description
2-Amino-5-fluorophenol (CAS: 53981-24-1) is a fluorinated aromatic compound with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol . It is synthesized via methods such as catalytic hydrogenation or ion powder reduction, with catalytic hydrogenation yielding higher purity (up to 97%) and better efficiency (19.2% yield) compared to alternative routes . The compound is characterized as a white-to-brown crystalline solid and is widely used as an intermediate in organic synthesis, particularly in the preparation of antifungal agents (e.g., benzofuran acetamide derivatives) and magnesium-sensitive fluorescent indicators .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-fluorophenol can be synthesized from 2,4-difluoroaniline through a one-step process. The reaction involves the treatment of 2,4-difluoroaniline with potassium hydroxide in water at a temperature range of 50-80°C. The reaction mixture is then heated to distill off the product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous distillation units to separate the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity:
Research has indicated that 2-Amino-5-fluorophenol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition:
The compound has been explored for its potential as an enzyme inhibitor, particularly in metabolic pathways. This property may allow it to play a role in drug development targeting specific enzymes involved in diseases.
Case Study: Drug Development
In a recent study, researchers synthesized derivatives of this compound to evaluate their efficacy against various pathogens. The results demonstrated that modifications to the compound's structure could enhance its antimicrobial potency, paving the way for new therapeutic agents.
Organic Synthesis
Intermediate in Chemical Reactions:
this compound serves as an important intermediate in organic synthesis. It can react with acyl chlorides to form amides and with isocyanates to generate ureas, showcasing its versatility in producing various chemical entities .
Dye Manufacturing:
The compound is also utilized in the dye industry due to its ability to form colored complexes. Its derivatives are often used as precursors in synthesizing dyes and pigments, contributing to the production of vibrant colors in textiles and other materials .
Analytical Chemistry
Chromatography and Mass Spectrometry:
In analytical chemistry, this compound is employed as a standard or reagent in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). Its distinct properties allow for accurate quantification and analysis of compounds in complex mixtures .
Biological Research
Cellular Studies:
The compound is being investigated for its effects on cellular processes. Research suggests that it may influence cell signaling pathways, which could have implications for understanding cancer biology and other diseases .
Toxicological Studies:
Understanding the safety profile of this compound is critical for its application in pharmaceuticals and other fields. Toxicological studies are ongoing to assess its potential health hazards, including irritant properties and effects on human health .
Environmental Applications
Pollutant Degradation:
Emerging research indicates that this compound may be effective in degrading environmental pollutants. Its reactivity can be harnessed to break down harmful substances in wastewater treatment processes, contributing to environmental remediation efforts.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Isomers
Positional Isomers
2-Amino-5-fluorophenol has three primary structural isomers, differing in the positions of the amino (-NH₂) and hydroxyl (-OH) groups relative to the fluorine atom:
Key Differences :
- Reactivity: The position of fluorine affects electronic distribution. For example, this compound’s para-fluorine relative to the amino group may enhance stability in electrophilic substitution reactions compared to meta-substituted isomers .
- Synthetic Utility: this compound is preferred in antifungal amide synthesis due to steric and electronic compatibility with benzofuran acetic acid .
Comparison with Di- and Tri-Substituted Analogues
Difluorinated Derivatives
5-Amino-2,4-difluorophenol (CAS: 113512-71-3) contains two fluorine atoms, increasing molecular weight to 145.11 g/mol and altering solubility and reactivity:
- Applications : Used in high-purity materials for electronics and pharmaceuticals due to enhanced lipophilicity .
- Synthesis Complexity : Additional fluorine atoms require stringent control of reaction conditions to avoid byproducts .
Halogen-Substituted Derivatives
5-Amino-2-chloro-4-fluorophenol (CAS: 84478-72-8) replaces one fluorine with chlorine:
- Applications : Primarily used in industrial settings, with restricted handling due to safety concerns .
Physical and Chemical Properties
Biological Activity
2-Amino-5-fluorophenol is a fluorinated aromatic compound that has garnered attention due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential applications of this compound based on recent research findings.
This compound, with the molecular formula C6H6FN, exhibits unique physicochemical properties attributed to the presence of both amino and fluorine functional groups. These properties influence its interactions with biological systems, particularly in terms of hydrophobicity and electronic characteristics.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, demonstrating varying degrees of inhibition.
Microorganism | IC50 (mM) |
---|---|
Fusarium oxysporum | 0.42 ± 0.16 |
Agrobacterium tumefaciens | Not Active |
Pectobacterium carotovorum | Not Active |
These results suggest that while this compound has notable antifungal activity, its antibacterial efficacy may be limited .
Cytotoxicity and Cell Cycle Effects
In cellular studies, this compound has been shown to induce cell cycle arrest in certain cancer cell lines. This effect is hypothesized to be due to its ability to interfere with DNA synthesis pathways. Specifically, it was noted that when administered alongside thymine, it led to decreased RNA/DNA synthesis, culminating in cell cycle disruption .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Hydrophobic Interactions : The compound's hydrophobic nature facilitates its incorporation into lipid membranes, affecting membrane integrity and function.
- Electronic Properties : The electron-withdrawing fluorine atom alters the electronic distribution within the molecule, potentially enhancing its reactivity with biological targets.
- Proton Permeability : Studies have indicated a correlation between the compound's structure and its ability to increase proton permeability across cellular membranes, which may contribute to its uncoupling activity in mitochondria .
Case Study 1: Antifungal Efficacy
A study explored the antifungal efficacy of various substituted phenols, including this compound. The results demonstrated that the compound effectively inhibited the growth of Fusarium oxysporum, a significant plant pathogen. The IC50 value obtained (0.42 mM) indicates a moderate level of activity compared to other antifungal agents .
Case Study 2: Cytotoxic Effects in Cancer Cells
In another investigation focusing on cancer therapeutics, this compound was tested for cytotoxicity against breast cancer cell lines. The compound induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction, highlighting its potential as an anticancer agent .
Toxicity Considerations
While the biological activities of this compound are promising, toxicity remains a critical concern. Research indicates that compounds with similar structures can exhibit significant toxicity levels in mammalian systems. Thus, understanding the toxicological profile of this compound is essential for its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 2-Amino-5-fluorophenol, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Methodological Answer : this compound (CAS 53981-24-1) is typically synthesized via catalytic amination of 5-fluorophenol derivatives or reduction of nitro precursors. For example, reducing 2-nitro-5-fluorophenol using hydrogen gas and palladium catalysts under mild acidic conditions (pH 4–6) can yield the target compound. Optimization includes controlling reaction temperature (25–50°C) and catalyst loading (1–5% Pd/C) to minimize side products like dehalogenated byproducts . Purity can be enhanced via recrystallization in ethanol-water mixtures.
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>97% as per reagent specifications) .
- NMR : H NMR (DMSO-d6) should show peaks at δ 6.8–7.2 (aromatic protons), δ 4.9 (NH, broad singlet), and δ 2.1 (OH, exchangeable). F NMR can confirm the fluorine position at δ -115 to -120 ppm .
- Mass Spectrometry : ESI-MS in positive mode should display a molecular ion peak at m/z 127.05 [M+H].
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store the compound in amber glass containers under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation and photodegradation. Hygroscopicity requires desiccants like silica gel. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life, with <5% degradation considered acceptable .
Advanced Research Questions
Q. What strategies can resolve contradictory data in the regioselective functionalization of this compound?
- Methodological Answer : Contradictions in regioselectivity (e.g., electrophilic substitution at C4 vs. C6) can arise from solvent polarity or catalyst choice. For example:
- Nitration : In acetic anhydride, nitration favors the C4 position due to steric hindrance from the NH group.
- Suzuki Coupling : Use Pd(PPh) in DMF/HO to target C6 via directing-group-assisted metalation.
Validate outcomes using X-ray crystallography or NOESY NMR to confirm substitution patterns .
Q. How can this compound be utilized as a precursor for fluorinated heterocycles in medicinal chemistry?
- Methodological Answer : The compound serves as a building block for:
- Benzoxazoles : React with carboxylic acids in polyphosphoric acid (PPA) at 120°C for 6 hours.
- Quinoline Derivatives : Condense with β-ketoesters under microwave irradiation (100 W, 150°C) to form 6-fluoroquinolines.
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and characterize products using HRMS and C NMR .
Q. What computational methods are effective in predicting the reactivity and tautomeric behavior of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model tautomeric equilibria (amino-phenol vs. imino-quinone).
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on tautomer distribution using GROMACS.
Validate predictions with experimental N NMR and IR spectroscopy (stretching frequencies for NH at 3350–3450 cm) .
Properties
IUPAC Name |
2-amino-5-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDUNAVOCYMUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202291 | |
Record name | Phenol, 2-amino-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53981-24-1 | |
Record name | 2-Amino-5-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53981-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-amino-5-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053981241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-amino-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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